molecular formula C11H15N5O2 B4309140 [(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE

[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE

Cat. No.: B4309140
M. Wt: 249.27 g/mol
InChI Key: IUOVORCSXJJAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE is a chemical compound with the molecular formula C11H15N5O2 It is a derivative of 1,3,5-triazine, a heterocyclic compound that is widely used in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE typically involves the reaction of cyanuric chloride with piperidine and methoxyacetonitrile. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium carbonate, potassium carbonate.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitrile group can produce piperidinylmethanamine.

Scientific Research Applications

[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE involves its interaction with specific molecular targets. The triazine ring can act as a scaffold for binding to enzymes or receptors, while the piperidine and methoxy groups can enhance its binding affinity and specificity . The compound may inhibit enzyme activity by blocking the active site or by interfering with substrate binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE is unique due to the combination of the piperidine and methoxy groups, which confer specific chemical properties and potential applications. Its ability to participate in various chemical reactions and its potential use in different fields make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)oxy]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-17-10-13-9(16-6-3-2-4-7-16)14-11(15-10)18-8-5-12/h2-4,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOVORCSXJJAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE
Reactant of Route 2
Reactant of Route 2
[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE
Reactant of Route 3
Reactant of Route 3
[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE
Reactant of Route 4
[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE
Reactant of Route 5
Reactant of Route 5
[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE
Reactant of Route 6
[(4-METHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)OXY]METHYL CYANIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.